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Cat. No.: B1594758 Get Quote

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute der

Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung
2-Methyl-4-nitrobenzolsulfonylchlorid ist ein wichtiges Reagenz in der organischen Synthese,

das insbesondere bei der Herstellung von Sulfonamiden und anderen pharmazeutisch

relevanten Molekülen eine entscheidende Rolle spielt. Eine genaue strukturelle Aufklärung und

Reinheitsbewertung ist für seine effektive Anwendung von entscheidender Bedeutung. Dieser

Leitfaden bietet einen detaillierten Überblick über die spektroskopischen Techniken, die zur

Charakterisierung dieser Verbindung eingesetzt werden: Kernspinresonanzspektroskopie

(NMR), Infrarotspektroskopie (IR) und Massenspektrometrie (MS). Wir präsentieren nicht nur

die erwarteten Spektraldaten, sondern erläutern auch die zugrunde liegenden Prinzipien,

detaillierte experimentelle Protokolle und die kausale Begründung hinter den methodischen

Entscheidungen. Ziel ist es, Forschern ein robustes Framework für die Durchführung und

Interpretation dieser Analysen an die Hand zu geben und so die wissenschaftliche Integrität

und Reproduzierbarkeit zu gewährleisten.

Einführung in 2-Methyl-4-nitrobenzolsulfonylchlorid
2-Methyl-4-nitrobenzolsulfonylchlorid (C₇H₆ClNO₄S) ist eine organische Verbindung mit einer

Molekülmasse von etwa 235,64 g/mol . Seine Struktur, die eine Toluol-Grundstruktur aufweist,

die mit einer Nitrogruppe und einer Sulfonylchloridgruppe substituiert ist, macht es zu einem

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1594758?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


vielseitigen Baustein in der medizinischen Chemie und der organischen Synthese. Die reaktive

Sulfonylchloridgruppe (-SO₂Cl) ermöglicht die einfache Einführung der 2-Methyl-4-

nitrobenzolsulfonyl-Einheit in verschiedene Moleküle, insbesondere durch Reaktion mit Aminen

zur Bildung von Sulfonamiden.

Die genaue Charakterisierung dieses Reagenzes ist von größter Bedeutung, um die

erfolgreiche Synthese und die Reinheit der resultierenden Produkte zu gewährleisten. Dieser

Leitfaden konzentriert sich auf die drei Säulen der spektroskopischen Analyse zur

Strukturaufklärung.

Kernspinresonanzspektroskopie (NMR)
Die NMR-Spektroskopie ist wohl das leistungsstärkste Werkzeug zur Aufklärung der

Molekülstruktur in Lösung. Sie liefert detaillierte Informationen über die chemische Umgebung,

die Konnektivität und die räumliche Anordnung von Atomkernen, insbesondere ¹H (Proton) und

¹³C.

Expertise & Erfahrung: Die Kausalität hinter der
Methodik
Die Wahl des deuterierten Lösungsmittels ist entscheidend. Chloroform-d (CDCl₃) ist eine

häufige Wahl für unpolare bis mäßig polare organische Verbindungen, da es die meisten

Proben gut löst und sein Restprotonensignal (bei ~7,26 ppm) im Allgemeinen nicht mit den

Signalen der Analyten überlappt.[1] Die Konzentration der Probe ist ein Kompromiss: Eine zu

hohe Konzentration kann zu Linienverbreiterung aufgrund von Viskositätseffekten führen,

während eine zu niedrige Konzentration lange Messzeiten erfordert, um ein angemessenes

Signal-Rausch-Verhältnis zu erreichen.[1][2]

Experimentelles Protokoll: ¹H- und ¹³C-NMR-Analyse
Probenvorbereitung:

Wiegen Sie 10-20 mg 2-Methyl-4-nitrobenzolsulfonylchlorid für die ¹H-NMR und 50-100

mg für die ¹³C-NMR genau ein.[1][2]

Lösen Sie die Probe in ca. 0,6-0,7 mL deuteriertem Lösungsmittel (z. B. CDCl₃) in einem

sauberen, trockenen Fläschchen.[1][3]
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Überführen Sie die Lösung vorsichtig mit einer Pasteur-Pipette in ein sauberes 5-mm-

NMR-Röhrchen. Feste Partikel sollten herausgefiltert werden, um die Homogenität des

Magnetfeldes nicht zu beeinträchtigen.[2]

Geräteeinrichtung:

Führen Sie das NMR-Röhrchen in den Spinner ein und stellen Sie die richtige Tiefe mit

einer Messlehre ein.

Führen Sie die Probe in die Magnetsonde ein.

Datenerfassung:

Locking: Das Spektrometer stabilisiert das Magnetfeld, indem es auf das Deuteriumsignal

des Lösungsmittels "lockt".[1]

Shimming: Die Homogenität des Magnetfeldes wird durch Anpassen der Shim-Spulen

optimiert, um scharfe, symmetrische Peaks zu erhalten.[1]

Tuning und Matching: Die Sonde wird auf die Resonanzfrequenz des zu beobachtenden

Kerns (z. B. ¹H oder ¹³C) abgestimmt, um die Empfindlichkeit zu maximieren.[1]

Erfassen Sie das Spektrum mit geeigneten Parametern (z. B. Anzahl der Scans,

Pulswinkel, Relaxationsverzögerung).

Datenverarbeitung:

Führen Sie eine Fourier-Transformation der Rohdaten (FID) durch.

Phasenkorrigieren Sie das Spektrum, um eine flache Basislinie und rein absorptive Peaks

zu erhalten.[4]

Kalibrieren Sie die chemische Verschiebungsskala anhand des Restlösungsmittelsignals

(CDCl₃: 7,26 ppm für ¹H, 77,16 ppm für ¹³C).[3]

Integrieren Sie die ¹H-Signale, um die relativen Protonenverhältnisse zu bestimmen.

Vorhergesagte Spektraldaten und Interpretation
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Die folgenden Tabellen fassen die vorhergesagten ¹H- und ¹³C-NMR-Spektraldaten für 2-

Methyl-4-nitrobenzolsulfonylchlorid zusammen. Diese Vorhersagen basieren auf etablierten

Inkrementberechnungen und Datenbankvergleichen.

Tabelle 1: Vorhergesagte ¹H-NMR-Daten (CDCl₃, 400 MHz)

Chemische
Verschiebung
(ppm)

Multiplizität Integration Zuordnung Begründung

~ 8.6 - 8.8 d 1H H-3

ortho zur stark

elektronenziehen

den NO₂-Gruppe

und meta zur

SO₂Cl-Gruppe.

~ 8.2 - 8.4 dd 1H H-5

ortho zur SO₂Cl-

Gruppe und

meta zur NO₂-

Gruppe.

~ 7.6 - 7.8 d 1H H-6

ortho zur

Methylgruppe

und meta zu

beiden

elektronenziehen

den Gruppen.

~ 2.8 - 3.0 s 3H CH₃

Aliphatische

Methylgruppe,

die an den

aromatischen

Ring gebunden

ist.

Tabelle 2: Vorhergesagte ¹³C-NMR-Daten (CDCl₃, 100 MHz)
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Chemische Verschiebung
(ppm)

Zuordnung Begründung

~ 150 - 152 C-4

Direkt an die stark

entschirmende NO₂-Gruppe

gebunden.

~ 145 - 147 C-1
Direkt an die entschirmende

SO₂Cl-Gruppe gebunden.

~ 142 - 144 C-2
Direkt an die Methylgruppe

gebunden.

~ 130 - 132 C-6 Aromatische CH-Gruppe.

~ 125 - 127 C-5 Aromatische CH-Gruppe.

~ 120 - 122 C-3 Aromatische CH-Gruppe.

~ 20 - 22 CH₃ Aliphatische Methylgruppe.

Visualisierung des Arbeitsablaufs
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Bildunterschrift: Schematischer Arbeitsablauf für die NMR-Analyse.

Infrarotspektroskopie (IR)
Die IR-Spektroskopie ist eine schnelle und effektive Technik zur Identifizierung funktioneller

Gruppen in einem Molekül. Sie basiert auf der Absorption von Infrarotstrahlung, die

Schwingungen von kovalenten Bindungen anregt.
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Expertise & Erfahrung: Die Kausalität hinter der
Methodik
Für feste Proben ist die KBr-Pellet-Methode ein Standardverfahren.[5] Kaliumbromid (KBr) wird

verwendet, weil es für IR-Strahlung im typischen Analysebereich (4000-400 cm⁻¹) transparent

ist.[5][6] Es ist entscheidend, dass sowohl die Probe als auch das KBr extrem trocken sind, da

Wasser starke und breite Absorptionsbanden aufweist, die wichtige Bereiche des Spektrums

verdecken können.[5] Die Probe muss sehr fein mit dem KBr vermahlen werden, um die

Lichtstreuung zu minimieren, die sonst zu einer geneigten Basislinie und ungenauen Peaks

führen würde.[5]

Experimentelles Protokoll: IR-Analyse mittels KBr-Pellet
Materialvorbereitung:

Trocknen Sie spektroskopisch reines KBr-Pulver für 2-3 Stunden bei 110 °C, um

Feuchtigkeit zu entfernen. Lagern Sie es bis zur Verwendung in einem Exsikkator.[5][6]

Probenvorbereitung:

Wiegen Sie ca. 1-2 mg 2-Methyl-4-nitrobenzolsulfonylchlorid und 200-300 mg

getrocknetes KBr ab.[5][7]

Vermahlen Sie die Probe und das KBr in einem Achatmörser gründlich zu einem feinen,

homogenen Pulver.[5][7]

Pellet-Herstellung:

Überführen Sie das Pulver in eine Pelletpresse.

Legen Sie für 1-2 Minuten einen Druck von 8-10 Tonnen an, um eine dünne, transparente

oder gleichmäßig durchscheinende Scheibe zu formen.[5][8]

Datenerfassung:

Erfassen Sie ein Hintergrundspektrum mit einem reinen KBr-Pellet, um atmosphärische

Störungen (CO₂, H₂O) und KBr-eigene Absorptionen zu subtrahieren.[5]
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Platzieren Sie das Proben-Pellet im Strahlengang des FTIR-Spektrometers und erfassen

Sie das Spektrum.

Erwartete Spektraldaten und Interpretation
Tabelle 3: Charakteristische IR-Absorptionsbanden

Wellenzahl (cm⁻¹) Intensität Schwingungstyp
Funktionelle
Gruppe

~ 3100 - 3000 Mittel
C-H-

Streckschwingung
Aromatischer Ring[9]

~ 1600 & 1500 Mittel
C=C-

Streckschwingung
Aromatischer Ring[10]

~ 1530 - 1500 Stark
Asymmetrische NO₂-

Streckschwingung
Nitrogruppe

~ 1350 - 1330 Stark
Symmetrische NO₂-

Streckschwingung
Nitrogruppe

~ 1380 - 1360 Stark
Asymmetrische S=O-

Streckschwingung
Sulfonylchlorid

~ 1190 - 1170 Stark
Symmetrische S=O-

Streckschwingung
Sulfonylchlorid

~ 600 - 500 Stark
S-Cl-

Streckschwingung
Sulfonylchlorid

Die Anwesenheit der starken Banden für die Nitro- und Sulfonylchloridgruppen ist für die

Bestätigung der Struktur von entscheidender Bedeutung.

Visualisierung des Arbeitsablaufs
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Bildunterschrift: Schematischer Arbeitsablauf für die IR-Analyse.

Massenspektrometrie (MS)
Die Massenspektrometrie bestimmt das Masse-zu-Ladung-Verhältnis (m/z) von Ionen. Sie

liefert die exakte Molekülmasse und strukturelle Informationen durch die Analyse von

Fragmentierungsmustern.

Expertise & Erfahrung: Die Kausalität hinter der
Methodik
Die Elektronenstoßionisation (EI) ist eine "harte" Ionisierungstechnik, die zu einer umfassenden

Fragmentierung führt.[11][12] Dies ist äußerst nützlich für die Strukturaufklärung, da das

resultierende Fragmentierungsmuster wie ein molekularer "Fingerabdruck" ist.[13] Die Methode

erfordert, dass die Probe flüchtig ist, was für 2-Methyl-4-nitrobenzolsulfonylchlorid durch

Erhitzen im Einlasssystem erreicht werden kann.[14] Die Elektronenenergie wird

standardmäßig auf 70 eV eingestellt, da dies reproduzierbare Spektren liefert und die

Fragmentierung maximiert.[14][15]

Experimentelles Protokoll: Elektronenstoß-
Massenspektrometrie (EI-MS)
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Probenvorbereitung:

Lösen Sie eine kleine Menge (<< 1 mg) der Probe in einem flüchtigen Lösungsmittel (z. B.

Dichlormethan oder Aceton).

Probenzuführung:

Injizieren Sie die Probenlösung in das Einlasssystem des Massenspektrometers (z. B.

über einen GC-Einlass oder eine direkte Einlasssonde).

Das Lösungsmittel wird verdampft und abgepumpt, sodass die gasförmigen

Analytmoleküle zurückbleiben.[13]

Ionisation und Analyse:

Die gasförmigen Moleküle treten in die Ionenquelle ein und werden von einem Strahl

hochenergetischer (70 eV) Elektronen getroffen.[14]

Dabei entsteht ein Molekülion (M⁺˙) und verschiedene Fragmentionen.

Die Ionen werden in einem elektrischen Feld beschleunigt und im Massenanalysator nach

ihrem m/z-Verhältnis getrennt.

Detektion:

Die getrennten Ionen treffen auf einen Detektor, der ein Massenspektrum erzeugt – eine

Auftragung der relativen Häufigkeit gegen das m/z-Verhältnis.

Erwartete Spektraldaten und Interpretation
Tabelle 4: Erwartete Hauptfragmente im EI-Massenspektrum
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m/z-Wert
Mögliche
Fragmentzuordnung

Begründung des
Fragmentierungsverlaufs

235/237 [M]⁺˙ (C₇H₆ClNO₄S)⁺˙

Molekülion (Isotopenmuster

aufgrund von ³⁵Cl/³⁷Cl

erwartet)

200 [M - Cl]⁺ Verlust eines Chlorradikals

189 [M - NO₂]⁺˙ Verlust von Stickstoffdioxid

136 [M - SO₂Cl]⁺
Verlust der

Sulfonylchloridgruppe

90 [C₇H₆]⁺˙
Toluol-Kation nach Verlust von

NO₂ und SO₂

65 [C₅H₅]⁺

Cyclopentadienyl-Kation, ein

häufiges Fragment von

Benzolderivaten

Die Beobachtung des Molekülions bei m/z 235 (und 237 im Verhältnis von ca. 3:1) bestätigt die

Molekülmasse. Die Fragmentierungsmuster, wie der Verlust von -Cl, -NO₂ und -SO₂Cl, liefern

starke Beweise für die Anwesenheit dieser funktionellen Gruppen.

Visualisierung des Arbeitsablaufs
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Bildunterschrift: Schematischer Arbeitsablauf für die Massenspektrometrie-Analyse.

Integrierte spektroskopische Analyse
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Obwohl jede Technik für sich genommen wertvolle Informationen liefert, liegt die wahre Stärke

in der Kombination der Daten.

MS liefert die exakte Molekülmasse (m/z 235/237) und bestätigt die elementare

Zusammensetzung.

IR identifiziert eindeutig die funktionellen Gruppen (-NO₂, -SO₂Cl, aromatischer Ring).

NMR (¹H und ¹³C) fügt die Puzzleteile zusammen, indem es die genaue Anordnung dieser

Gruppen und der Wasserstoffatome am aromatischen Ring aufzeigt und so die Konstitution

des Isomers bestätigt.

Durch die Synthese dieser drei orthogonalen Datensätze kann die Struktur von 2-Methyl-4-

nitrobenzolsulfonylchlorid eindeutig und mit einem hohen Maß an Sicherheit bestätigt werden.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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